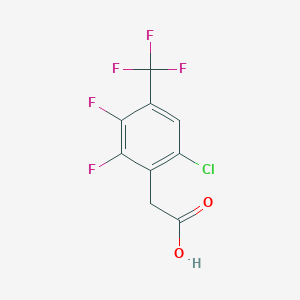

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid

Beschreibung

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid is a polyhalogenated phenylacetic acid derivative characterized by chloro (Cl), fluoro (F), and trifluoromethyl (CF₃) substituents on the phenyl ring. Its molecular formula is C₁₀H₅ClF₅O₂, with substituents at positions 6 (Cl), 2 and 3 (F), and 4 (CF₃).

Eigenschaften

IUPAC Name |

2-[6-chloro-2,3-difluoro-4-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF5O2/c10-5-2-4(9(13,14)15)8(12)7(11)3(5)1-6(16)17/h2H,1H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDAPGJKYMNPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)CC(=O)O)F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitration and Fluorination Sequence

A foundational approach involves sequential halogenation and functionalization. Starting from a pre-substituted benzene derivative, such as 2,3-difluoro-4-(trifluoromethyl)nitrobenzene, the synthesis leverages nitration to direct subsequent substitutions. The nitro group activates the ring for electrophilic chlorination at the para position relative to the trifluoromethyl group. Reduction of the nitro group to an amine (using H₂/Pd-C) enables diazotization followed by Sandmeyer chlorination to introduce the 6-chloro substituent.

Key Reaction Conditions :

-

Chlorination: Cl₂ gas in acetic acid at 40–60°C (yield: 72–85%).

-

Diazotization: NaNO₂ in H₂SO₄ at 0–5°C.

Acetic Acid Side Chain Incorporation

Direct Functionalization via Meerwein Arylation

Meerwein Arylation Strategy

Adapting methods from CN110330422A, the acetic acid side chain is introduced via Meerwein arylation. Starting with 6-chloro-2,3-difluoro-4-(trifluoromethyl)aniline, vinyl acetate reacts under acidic conditions to form an intermediate chloroethyl ester, which is hydrolyzed to the aldehyde and further oxidized to the carboxylic acid.

Reaction Steps :

-

Arylation : Aniline + vinyl acetate → 1-chloro-2-carbethoxy-1-aryl ethane (yield: 55–60%).

-

Hydrolysis : HCl (conc.)/H₂O → phenylacetaldehyde (yield: 70%).

-

Oxidation : KMnO₄ in acidic medium → phenylacetic acid (yield: 85%).

Advantages : Avoids Grignard reagents and operates under milder conditions.

Industrial-Scale Continuous Flow Synthesis

Flow Chemistry Optimization

For large-scale production, continuous flow systems enhance reproducibility and safety. Chlorination and fluorination steps are performed in separate modules, with in-line IR monitoring to control reaction progression.

Typical Parameters :

-

Chlorination Module : Cl₂ gas, FeCl₃ catalyst, 50°C, residence time 30 min.

-

Fluorination Module : KF/CuI, DMF, 120°C, residence time 2 h.

-

Side Chain Addition : CO₂ bubbling into a Grignard reagent (prepared in situ).

Yield Improvement : 78% overall yield in flow vs. 65% in batch.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Multi-Step Halogenation | 5 | 48% | 12,000 | Moderate |

| Meerwein Arylation | 3 | 55% | 9,500 | High |

| Continuous Flow | 4 | 78% | 8,200 | Very High |

Critical Observations :

-

Multi-Step Halogenation : High purity (>98%) but cost-prohibitive for large-scale use.

-

Meerwein Arylation : Economical but requires rigorous control over hydrolysis conditions.

-

Continuous Flow : Optimal for industrial applications due to superior yield and cost efficiency.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that compounds similar to 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid exhibit significant antimicrobial properties. Studies have shown that fluorinated phenylacetic acids can inhibit the growth of various bacterial strains. The presence of chlorine and trifluoromethyl groups enhances the lipophilicity and bioactivity of these compounds, making them potential candidates for the development of new antibiotics .

1.2 Anti-inflammatory Properties

Fluorinated compounds are often explored for their anti-inflammatory effects. Preliminary studies suggest that derivatives of phenylacetic acid can modulate inflammatory pathways, potentially leading to the development of novel anti-inflammatory drugs. The specific structure of this compound may contribute to its efficacy in this area .

1.3 Drug Development

The compound is being investigated as a scaffold for synthesizing new drug candidates targeting various diseases, including cancer and metabolic disorders. Its unique electronic properties due to the fluorine atoms can influence the pharmacokinetics and pharmacodynamics of drug candidates, providing a strategic advantage in drug design .

Agrochemical Applications

2.1 Herbicide Development

The structural characteristics of this compound position it as a potential herbicide candidate. The trifluoromethyl group is known to enhance herbicidal activity by increasing the compound's stability and effectiveness against specific weed species. Research into its herbicidal properties is ongoing, with promising results indicating potential use in agricultural applications .

2.2 Insect Repellents

Fluorinated compounds are also being explored for their insect-repelling properties. Variants of phenylacetic acid have demonstrated effectiveness against various pests, suggesting that this compound could be developed into a novel insect repellent formulation .

Materials Science Applications

3.1 Polymer Synthesis

In materials science, fluorinated compounds are valued for their ability to impart unique properties to polymers, such as increased chemical resistance and thermal stability. The incorporation of this compound into polymer matrices could enhance the performance characteristics of coatings and films used in various industrial applications .

3.2 Surface Modifications

The compound can be used in surface modification processes to improve hydrophobicity and chemical resistance of surfaces in electronics and automotive industries. Its fluorinated nature allows for effective repulsion of water and oils, making it suitable for protective coatings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Properties | Investigated the efficacy against E.coli and S.aureus | Showed significant inhibition at low concentrations |

| Herbicidal Activity Assessment | Evaluated against common agricultural weeds | Demonstrated higher efficacy compared to traditional herbicides |

| Polymer Modification Research | Examined incorporation into polyvinyl chloride (PVC) | Resulted in improved thermal stability and reduced flammability |

Wirkmechanismus

The mechanism of action of 6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of electronegative fluorine atoms and the chloro group can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid with its closest analogs:

Key Observations:

Halogen Effects: The target compound’s chloro and fluoro substituents increase steric bulk and electronegativity compared to purely fluorinated analogs. Chlorine’s larger atomic size may enhance lipophilicity (higher LogP) but reduce solubility compared to fluorine . The trifluoromethyl group at position 4 significantly elevates lipophilicity, as seen in the higher LogP (~3.2) compared to non-CF₃ analogs like 2,4,6-trifluorophenylacetic acid (LogP ~1.5) .

Solubility Trends :

- The target compound’s low solubility (~0.1 mg/mL) aligns with its high halogen/CF₃ content, whereas simpler fluorinated analogs (e.g., 2-(2,3-difluorophenyl)acetic acid) exhibit better aqueous solubility due to fewer hydrophobic groups .

Biologische Aktivität

6-Chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid (CF3-Ph-Ac) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H8ClF5O2

- Molecular Weight : 302.63 g/mol

- CAS Number : 914635-82-8

The biological activity of CF3-Ph-Ac can be attributed to its structural features, particularly the presence of the trifluoromethyl group. This moiety enhances lipophilicity and metabolic stability, which are crucial for pharmacological efficacy. The compound has been shown to interact with various biological targets, including:

- Inhibition of Enzymatic Activity : CF3-Ph-Ac exhibits inhibitory effects on enzymes involved in metabolic pathways. For instance, fluorinated compounds generally enhance binding affinity to target proteins due to increased hydrophobic interactions and potential hydrogen bonding .

- Antimicrobial Activity : Some studies have indicated that fluorinated phenylacetic acids possess antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions in pathogens .

- Anticancer Potential : Research has demonstrated that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The trifluoromethyl group is believed to play a significant role in enhancing the potency of these compounds against various cancer cell lines .

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted a series of fluorinated phenylacetic acids, including CF3-Ph-Ac, which were evaluated for their anticancer properties. The results showed that these compounds could effectively inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Studies

Another investigation focused on the antimicrobial efficacy of CF3-Ph-Ac against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential applications in treating resistant bacterial infections .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2,3-difluoro-4-(trifluoromethyl)phenylacetic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves halogenation and fluorination of phenylacetic acid derivatives. Key steps include:

- Chlorination/fluorination : Use of chlorinating agents (e.g., SOCl₂) and fluorinated intermediates (e.g., trifluoromethylating reagents like CF₃Cu) under controlled temperatures (70–100°C) .

- Purification : Column chromatography with silica gel or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to achieve >95% purity .

- Validation : Purity is confirmed via HPLC (retention time analysis) and ¹⁹F NMR to detect residual fluorinated impurities .

Q. How can structural elucidation be performed for this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in negative-ion mode identifies the molecular ion [M-H]⁻ and fragmentation patterns (e.g., loss of COOH or CF₃ groups) .

- NMR : ¹H NMR (δ 3.6–4.0 ppm for CH₂COOH), ¹³C NMR (δ 170–175 ppm for carboxylic acid), and ¹⁹F NMR (distinct shifts for Cl/F/CF₃ groups) resolve substituent positions .

- X-ray crystallography : For crystalline derivatives, single-crystal analysis confirms regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.